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Executive Summary

2-(Diallylamino)nicotinic acid (CAS: 1019461-28-9) is a functionalized pyridine derivative
often utilized as a scaffold in the synthesis of fused heterocyclic systems (e.g., pyrido[2,3-
d]pyrimidines) and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Unlike its parent
compound, nicotinic acid (Niacin), this molecule possesses a bulky, lipophilic diallylamino group
at the C2 position, which drastically alters its solvation thermodynamics.

Current Data Status: While extensive solubility data exists for nicotinic acid and 2-
aminonicotinic acid, specific multi-solvent equilibrium data for the diallyl derivative is not
available in open-access peer-reviewed literature. This guide provides a predictive solubility
landscape based on Structure-Property Relationships (SPR) and details the standardized
experimental protocol required to generate regulatory-grade solubility data for this compound.

Chemical Identity & Physicochemical Profile

Understanding the solute's intrinsic properties is the first step in designing a solubility study.
The diallyl group introduces significant hydrophobicity compared to the primary amine of the
parent scaffold.
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Parameter Value | Description
Chemical Name 2-(Diallylamino)nicotinic acid
CAS Registry 1019461-28-9

Molecular Formula C12H14N202

Molecular Weight 218.25 g/mol

Pyridine-3-carboxylic acid with a tertiary amine
atC2

Core Structure

~1.8 — 2.2 (Significantly more lipophilic than

Predicted LogP L .
Nicotinic acid, LogP ~0.36)

) ~4.8 (Carboxylic acid); Pyridine N is weakly
Predicted pKa ] ) i
basic due to conjugation

Appearance Off-white to pale yellow crystalline solid

Structural Impact on Solubility
» Hydrophobic Effect: The two allyl chains (

) disrupt the hydrogen bonding network of water, significantly reducing aqueous solubility
compared to 2-aminonicotinic acid.

o Crystal Lattice Energy: The bulky substituents likely lower the melting point relative to the
high-melting parent compounds (Nicotinic acid MP: 237°C), potentially enhancing solubility in
organic solvents.

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and functional group analysis, the following
solubility profile is projected. This serves as a guide for solvent selection during recrystallization
or formulation.
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Solvent Class

Representative
Solvents

Predicted Solubility

Mechanism

Aprotic Polar

DMSO, DMF, DMAc

High (>100 mg/mL)

Strong dipole-dipole
interactions; disruption
of intermolecular H-

bonds.

Protic Polar

Methanol, Ethanol

Moderate-High

Solvation of the
carboxylic acid via H-
bonding; alkyl chains
accommodated by

organic tail.

Chlorinated

DCM, Chloroform

Moderate

Good interaction with
the lipophilic diallyl
domain.

Ethers/Esters

THF, Ethyl Acetate

Moderate

Useful for
crystallization; likely
requires heating to
dissolve significant

amounts.

Aqueous (pH 7)

Water

Low (<1 mg/mL)

Hydrophobic effect of
diallyl groups

dominates.

Aqueous (pH > 8)

Alkaline Water

High

Deprotonation of
COOH (

) forms a soluble salt.

Non-Polar

Hexane, Heptane

Very Low

The polar carboxylic
acid moiety prevents
dissolution in strictly

non-polar media.
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Experimental Protocol: Determination of Equilibrium
Solubility

To generate definitive data, the Shake-Flask Method followed by HPLC-UV analysis is the gold
standard.

Phase 1: Preparation

¢ Solvent Selection: Select a panel of solvents spanning different polarity indices (e.g., Water,
Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

o Excess Solute: Weigh approximately 500 mg of 2-(Diallylamino)nicotinic acid into glass

vials.

o Solvent Addition: Add 5.0 mL of the respective solvent to each vial. Ensure solid persists
(supersaturation).

Phase 2: Equilibration (The Shake-Flask Method)

o Agitation: Place vials in a temperature-controlled orbital shaker (e.g., 100 rpm).

o Temperature Points: Standard curve requires measurements at 298.15 K, 303.15 K, 308.15
K, 313.15 K, and 318.15 K.

o Duration: Allow to equilibrate for 24—48 hours to ensure thermodynamic equilibrium.

o Settling: Stop agitation and allow solids to settle for 4 hours (or centrifuge at isothermal
conditions).

Phase 3: Sampling & Quantification

« Filtration: Withdraw supernatant using a pre-heated syringe equipped with a 0.45 um PTFE
filter.

 Dilution: Immediately dilute the filtrate with mobile phase (Acetonitrile:Water) to prevent
precipitation.

e HPLC Conditions:
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[e]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 pum).

o

Mobile Phase: 60:40 (Phosphate Buffer pH 3.0 : Acetonitrile). Acidic pH keeps the COOH
protonated for sharp peaks.

o

Wavelength: 260 nm (Characteristic of the nicotinic core).

Flow Rate: 1.0 mL/min.

[¢]

Thermodynamic Modeling & Analysis

Once the mole fraction solubility (

) is obtained experimentally, the data must be fitted to thermodynamic models to calculate the
enthalpy and entropy of dissolution.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature:

¢ : Mole fraction solubility.[2]
¢ : Absolute temperature (Kelvin).[3]

o : Empirical model parameters derived via multivariate regression.

Thermodynamic Parameters

Using the Van't Hoff analysis, you can derive the dissolution enthalpy (

) and entropy (
):

o Positive

: Endothermic dissolution (Solubility increases with T).

o Positive

. Entropy-driven process (Disorder increases upon dissolving).
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Visualization of Experimental Workflow

The following diagram outlines the logical flow for determining and validating the solubility data.

Start: 2-(Diallylamino)nicotinic Acid

1. Solvent Selection
(Polar, Non-Polar, Praotic)

2. Equilibration
(Shake-Flask, 24-48h, T1-T5)

Supernatant Extraction

3. Sampling & Filtration
(0.45 pm PTFE, Isothermal)

4, HPLC-UV Quantification
(260 nm, C18 Column)

Mole Fraction (x)

5. Thermodynamic Modeling
(Apelblat / Van't Hoff)

Output: Solubility Data &
Thermodynamic Parameters

Click to download full resolution via product page

Figure 1: Standardized workflow for the thermodynamic solubility determination of nicotinic acid
derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: Solubility Profiling of 2-
(Diallylamino)nicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1385718/docs#technical-guide-solubility-profiling-of-
2-diallylamino-nicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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